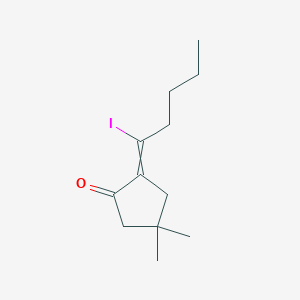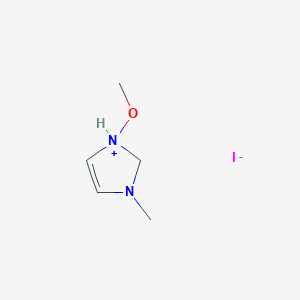stannane CAS No. 832709-52-1](/img/structure/B14198600.png)
[(Dicyclohexylacetyl)oxy](triphenyl)stannane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dicyclohexylacetyl)oxystannane is an organotin compound characterized by the presence of a tin atom bonded to three phenyl groups and a dicyclohexylacetyl group. Organotin compounds are known for their diverse applications in organic synthesis, catalysis, and as intermediates in various chemical reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dicyclohexylacetyl)oxystannane typically involves the reaction of triphenyltin chloride with dicyclohexylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants .
Industrial Production Methods
Industrial production of organotin compounds often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures consistent product quality and higher yields .
Analyse Chemischer Reaktionen
Types of Reactions
(Dicyclohexylacetyl)oxystannane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like Grignard reagents and organolithium compounds are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields tin oxides, while substitution reactions can produce a variety of organotin derivatives .
Wissenschaftliche Forschungsanwendungen
(Dicyclohexylacetyl)oxystannane has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a therapeutic agent.
Industry: Utilized in the production of polymers, coatings, and other materials.
Wirkmechanismus
The mechanism of action of (Dicyclohexylacetyl)oxystannane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, influencing various biochemical pathways. Its effects are mediated through the modulation of enzyme activity and the alteration of cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenyltin hydride: Known for its use in radical reactions and as a reducing agent.
Triphenyltin chloride: Commonly used in organic synthesis and as a precursor to other organotin compounds.
Triphenyltin acetate: Utilized in various chemical reactions and as a catalyst.
Uniqueness
(Dicyclohexylacetyl)oxystannane is unique due to the presence of the dicyclohexylacetyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in specific synthetic applications where other organotin compounds may not be as effective .
Eigenschaften
CAS-Nummer |
832709-52-1 |
|---|---|
Molekularformel |
C32H38O2Sn |
Molekulargewicht |
573.4 g/mol |
IUPAC-Name |
triphenylstannyl 2,2-dicyclohexylacetate |
InChI |
InChI=1S/C14H24O2.3C6H5.Sn/c15-14(16)13(11-7-3-1-4-8-11)12-9-5-2-6-10-12;3*1-2-4-6-5-3-1;/h11-13H,1-10H2,(H,15,16);3*1-5H;/q;;;;+1/p-1 |
InChI-Schlüssel |
ZVYDQNHLDKGWMX-UHFFFAOYSA-M |
Kanonische SMILES |
C1CCC(CC1)C(C2CCCCC2)C(=O)O[Sn](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![L-Phenylalaninamide, N-[(4-methoxyphenyl)acetyl]-L-phenylalanyl-4-(1,1-dioxido-3-oxo-5-isothiazolidinyl)-(9CI)](/img/structure/B14198518.png)
![(2R,3R)-2-[(4-methoxyphenyl)methoxy]-3-methylhex-5-ynal](/img/structure/B14198521.png)
![2-Chloro-1-[1-(3-fluorophenyl)ethoxy]-4-nitrobenzene](/img/structure/B14198526.png)
![Spiro[1,3-benzodiselenole-2,1'-cyclohexane]-2',6'-dione](/img/structure/B14198531.png)


![4-{(E)-[4-(2-Hydroxyethoxy)-3-(propan-2-yl)phenyl]diazenyl}benzonitrile](/img/structure/B14198554.png)

![N-{[6-(3-Fluorophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide](/img/structure/B14198562.png)




![12-[(Furan-2-yl)methoxy]dodecane-1-thiol](/img/structure/B14198599.png)
